3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine
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Overview
Description
3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine is a member of triazolopyrimidines.
Scientific Research Applications
Structural Characterization
Crystal Structure Analysis : The compound's structural characterization has been a focus of research. For example, Velavan et al. (1997) and Kariuki et al. (2021) investigated the crystal structures of triazole derivatives, highlighting the planarity of the molecules and their stabilization by N-H...N hydrogen bonds, which are relevant for understanding the physical properties of compounds like 3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine (Velavan, Sivakumar, Fun, Pathak, Jain, & Singh, 1997); (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Interactions and Stability : Boechat et al. (2014) analyzed different intermolecular interactions, such as N–H···N hydrogen bonds and π···π interactions, in triazolo[1,5-a]pyrimidine derivatives. These interactions are critical for understanding the compound's chemical stability and reactivity (Boechat, Pinheiro, Pinto, Silva, Wardell, & Wardell, 2014).
Synthesis and Characterization : Farag et al. (2012) and Moran (2003) discussed the synthesis and characterization of triazole derivatives, focusing on their preparation and structural features. This research is essential for developing methods to synthesize and manipulate compounds like this compound (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012); (Moran, 2003).
Potential Applications
Antimalarial Activity : Werbel et al. (1973) explored the antimalarial effects of triazolo[1,5-α]pyrimidines, providing insights into the potential medicinal applications of similar compounds (Werbel, Elslager, & Chu, 1973).
Herbicidal Activity : The herbicidal potential of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to this compound, was investigated by Moran (2003), highlighting their efficacy in controlling a broad spectrum of vegetation (Moran, 2003).
Anticancer Activity : Lu Jiu-fu et al. (2015) studied the anticancer properties of a similar pyrazolo[1,5-a]pyrimidin-7-amine derivative, suggesting the potential therapeutic applications of this compound in oncology (Lu Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).
Properties
Molecular Formula |
C18H14ClFN6 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C18H14ClFN6/c1-11-21-17(23-15-9-5-4-8-14(15)20)16-18(22-11)26(25-24-16)10-12-6-2-3-7-13(12)19/h2-9H,10H2,1H3,(H,21,22,23) |
InChI Key |
SRSWDMHSNSVIHZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3Cl)NC4=CC=CC=C4F |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3Cl)NC4=CC=CC=C4F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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